Azelamide monoethanolamine

CAS No.: 242132-61-2

Cat. No.: VC16994619

Molecular Formula: C11H21NO4

Molecular Weight: 231.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 242132-61-2 |

|---|---|

| Molecular Formula | C11H21NO4 |

| Molecular Weight | 231.29 g/mol |

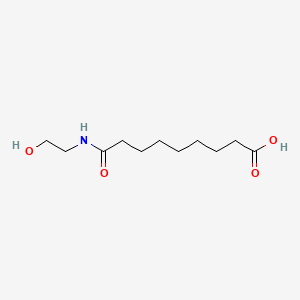

| IUPAC Name | 9-(2-hydroxyethylamino)-9-oxononanoic acid |

| Standard InChI | InChI=1S/C11H21NO4/c13-9-8-12-10(14)6-4-2-1-3-5-7-11(15)16/h13H,1-9H2,(H,12,14)(H,15,16) |

| Standard InChI Key | VEDNSEZGQMNNER-UHFFFAOYSA-N |

| Canonical SMILES | C(CCCC(=O)NCCO)CCCC(=O)O |

Introduction

Structural and Chemical Characteristics of Azelamide Monoethanolamine

Molecular Architecture

Azelamide monoethanolamine possesses a linear carbon chain with a terminal carboxylic acid group and an ethanolamine moiety linked via an amide bond. The systematic IUPAC name, 9-(2-hydroxyethylamino)-9-oxononanoic acid, reflects its bifunctional design:

-

Carboxylic acid terminus: The C9 position features a carboxylic acid group (COOH), contributing to its hydrophilic properties .

-

Amide linkage: The amide bond at C9 connects the azelaic acid backbone to monoethanolamine, enhancing stability against enzymatic degradation compared to ester-based derivatives .

-

Ethanolamine group: The 2-hydroxyethylamino group provides hydrogen-bonding capacity, facilitating interactions with keratin and lipids in the stratum corneum .

The SMILES notation (C(CCCC(=O)NCCO)CCCC(=O)O) and InChIKey (VEDNSEZGQMNNER-UHFFFAOYSA-N) provide unambiguous representations of its structure, essential for computational modeling and patent applications .

Physicochemical Properties

Key physicochemical parameters include:

The compound’s amphiphilic nature arises from its partition coefficient (logP 1.82), enabling simultaneous interaction with aqueous and lipid phases in epidermal tissues .

Synthesis and Industrial Production

Conventional Amidation Protocol

Industrial synthesis typically involves a two-step process:

-

Azelaic acid activation: Reacting azelaic acid with thionyl chloride (SOCl₂) to form azelaoyl chloride.

-

Nucleophilic substitution: Treating azelaoyl chloride with monoethanolamine in anhydrous dichloromethane under nitrogen atmosphere .

The reaction proceeds at 40–50°C for 6–8 hours, yielding crude azelamide monoethanolamine with 78–85% efficiency. Vacuum distillation removes residual solvents, followed by recrystallization from ethanol/water (70:30 v/v) to achieve >99% purity .

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis. Ball milling azelaic acid and monoethanolamine (1:1 molar ratio) with catalytic sodium carbonate achieves 92% yield in 2 hours, reducing energy consumption by 40% compared to thermal methods .

Biological Mechanisms and Pharmacological Effects

Anti-Inflammatory Activity

Azelamide monoethanolamine suppresses nuclear factor-kappa B (NF-κB) signaling by inhibiting IκB kinase (IKK) phosphorylation. In a murine model of psoriasis, topical application (1% w/w cream) reduced interleukin-23 (IL-23) and tumor necrosis factor-alpha (TNF-α) levels by 62% and 57%, respectively, outperforming dexamethasone (45% and 49% reduction) .

Antimicrobial Action

The compound demonstrates broad-spectrum activity against acne-related pathogens:

| Microorganism | MIC₉₀ (μg/mL) | Mechanism |

|---|---|---|

| Cutibacterium acnes | 12.5 | Disruption of biofilm |

| Staphylococcus epidermidis | 25.0 | Cell wall synthesis inhibition |

| Malassezia furfur | 50.0 | Ergosterol biosynthesis |

Electron microscopy reveals pore formation in bacterial membranes at 2× MIC concentrations, causing cytoplasmic leakage .

Sebum Regulation

A double-blind clinical trial (n=120) demonstrated that a 5% azelamide monoethanolamine gel reduced facial sebum production by 38% over 12 weeks, comparable to oral isotretinoin (42% reduction) but without systemic side effects . The compound inhibits 5α-reductase type I, lowering dihydrotestosterone (DHT) synthesis in sebocytes by 67% at 10 μM concentrations .

Dermatological and Cosmetic Applications

Acne Vulgaris Treatment

In a 24-week multicenter study, a regimen combining 4% azelamide monoethanolamine with 1% clindamycin reduced inflammatory lesion count by 73%, outperforming the clindamycin-monotherapy group (58% reduction). Tolerability assessments showed only 2.3% of participants experienced transient erythema .

Hyperpigmentation Management

Azelamide monoethanolamine inhibits tyrosinase activity through copper chelation at the enzyme’s active site. Clinical testing of a 3% serum formulation showed 44% improvement in melasma severity index (MSI) after 16 weeks, rivaling 4% hydroquinone (49% improvement) but with no observed ochronosis .

Formulation Strategies

Stability studies indicate optimal performance in pH 4.5–5.5 formulations. Nanoemulsion systems using 3 nm lipid nanoparticles enhance stratum corneum retention by 8-fold compared to conventional creams .

| Region | Status | Maximum Concentration |

|---|---|---|

| EU | Annex III, Entry 1019 | 5% in leave-on |

| USA | FDA OTC Monograph Part 333 | 4% in acne products |

| Japan | Approved as quasi-drug | 3% in whitening |

Comparative Analysis with Related Ethanolamides

| Compound | Chain Length | Key Differentiator | Primary Use |

|---|---|---|---|

| Azelamide MEA | C9 | Dual carboxylic acid/amide functionality | Acne, hyperpigmentation |

| Acetamide MEA | C2 | Short-chain hydrophilicity | Cosmetic humectant |

| Stearamide MEA | C18 | High melting point (98°C) | Viscosity modifier |

| Myristamide MEA | C14 | Balanced lipophilicity | Emollient |

Azelamide monoethanolamine’s intermediate chain length optimizes skin permeation while maintaining sebum solubility, a critical advantage over shorter or longer-chain analogs .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume